3-(2-Carbamoylhydrazinylidene)-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid
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Overview
Description
3-(2-Carbamoylhydrazinylidene)-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfonic acid group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carbamoylhydrazinylidene)-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid typically involves the condensation of hydrazine derivatives with naphthalene-1-sulfonic acid derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. The specific synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization or chromatography, to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carbamoylhydrazinylidene)-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
3-(2-Carbamoylhydrazinylidene)-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Carbamoylhydrazinylidene)-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-hydroxy-3-{[2-(pyridine-4-carbonyl)hydrazinylidene]methyl}benzene-1-sulfonate
- Sodium 3-[(2-benzoylhydrazinylidene)methyl]-4-hydroxybenzene-1-sulfonate
- Sodium 3-[(2-acetylhydrazinylidene)methyl]-4-hydroxybenzene-1-sulfonate
Uniqueness
3-(2-Carbamoylhydrazinylidene)-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is unique due to its specific structural features, such as the naphthalene ring and the sulfonic acid group
Properties
CAS No. |
63246-65-1 |
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Molecular Formula |
C11H9N3O5S |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
3-(carbamoyldiazenyl)-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H9N3O5S/c12-11(16)14-13-8-5-9(20(17,18)19)6-3-1-2-4-7(6)10(8)15/h1-5,15H,(H2,12,16)(H,17,18,19) |
InChI Key |
FTYRGYHNUDDRJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC(=O)N)S(=O)(=O)O |
Origin of Product |
United States |
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